4-tert-butyl-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)benzohydrazide
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Overview
Description
4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound featuring a pyrazole ring, a tert-butyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and the final condensation with benzohydrazide.
Formation of the Pyrazole Ring: This step often involves the cyclization of a suitable precursor, such as an α,β-ethylenic ketone, with hydrazine derivatives under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Condensation with Benzohydrazide: The final step involves the condensation of the intermediate with benzohydrazide under reflux conditions in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can yield amines.
Scientific Research Applications
4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds with target proteins or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-substituted pyrazoles share a similar core structure and exhibit comparable reactivity.
Benzohydrazide Derivatives: Other benzohydrazide compounds with different substituents can be compared in terms of their chemical and biological properties.
Uniqueness
4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both a tert-butyl group and a nitro-substituted pyrazole ring, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-12(11-22-13(2)10-16(21-22)23(25)26)19-20-17(24)14-6-8-15(9-7-14)18(3,4)5/h6-10H,11H2,1-5H3,(H,20,24)/b19-12+ |
InChI Key |
CULWJOJITYRFFZ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)/C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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